C.I. Direct violet 66

Dye fastness Metal-complex dyes Textile chemistry

This copper-complexed disazo dye offers superior wash and light fastness on cotton, viscose, leather, and paper. Unlike non-metallized direct dyes, its stabilized copper coordination ensures durability in exhaust and continuous dyeing. Ideal where reactive dye infrastructure is unavailable. Request a purity certificate and bulk pricing for your textile or paper application.

Molecular Formula C32H19Cu2N7Na2O14S4
Molecular Weight 1026.9 g/mol
Cat. No. B12384119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC.I. Direct violet 66
Molecular FormulaC32H19Cu2N7Na2O14S4
Molecular Weight1026.9 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2C=C1NC3=CC4=CC(=C(C(=C4C=C3)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)N)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=CC(=C6)S(=O)(=O)N)[O-])[O-].[Na+].[Na+].[Cu+2].[Cu+2]
InChIInChI=1S/C32H25N7O14S4.2Cu.2Na/c33-54(44,45)19-3-7-25(40)23(13-19)36-38-29-27(56(48,49)50)11-15-9-17(1-5-21(15)31(29)42)35-18-2-6-22-16(10-18)12-28(57(51,52)53)30(32(22)43)39-37-24-14-20(55(34,46)47)4-8-26(24)41;;;;/h1-14,35,40-43H,(H2,33,44,45)(H2,34,46,47)(H,48,49,50)(H,51,52,53);;;;/q;2*+2;2*+1/p-6
InChIKeyOHHRMPATRJSFJN-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 25 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Direct Violet 48 (Cuprate Complex): Procurement and Technical Baseline for Copper-Complexed Disazo Dyes


Direct Violet 48 (CAS 6798-03-4), systematically named dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate, is a copper-complexed disazo direct dye belonging to the metallized azo dye class. Its molecular structure incorporates two copper(II) ions coordinated within a bis-naphthalene scaffold bearing sulfonate and sulfamoyl functional groups, conferring water solubility and characteristic violet-blue chromophoric properties [1]. As a substantive (direct) dye, it exhibits intrinsic affinity for cellulosic substrates without requiring mordants, positioning it within a mature category of industrial colorants where subtle structural variations govern end-use performance differentiation [2].

Direct Violet 48: Why Generic Direct Dye Substitution Is Technically Unacceptable


Direct dyes within the C.I. classification are not interchangeable commodities. Variations in metallization (copper vs. chromium vs. non-metallized), sulfonation degree, and the presence of functional groups such as sulfamoyl (-SO₂NH₂) directly modulate solubility, aggregation behavior, fiber substantivity, and fastness profiles [1]. Non-metallized disazo analogs exhibit markedly inferior light and wash fastness on cellulosic substrates, while copper-complexed variants demonstrate enhanced photostability and wet-fastness due to metal-ligand coordination stabilizing the chromophore against oxidative and hydrolytic degradation [2]. Furthermore, copper-complexed dyes exhibit distinct mass spectrometric fragmentation behavior—losing SO₂ and SO₃⁻ groups without releasing metal ions—whereas chromium and cobalt analogs undergo ligand loss with metal reduction under identical analytical conditions, indicating fundamental differences in complex stability that translate to divergent environmental fate profiles [3].

Direct Violet 48: Quantified Performance Differentiation for Procurement Decision-Making


Metal Complexation and Fastness Enhancement: Direct Violet 48 vs. Non-Metallized Disazo Analogs

Systematic studies on Chlorantine Fast Violet 4BLN series dyes (which include Direct Violet 48 and structurally related copper-complexed disazo dyes) demonstrate that the introduction of copper atoms into disazo dye structures produces quantifiable and directionally consistent improvements in multiple fastness properties relative to their non-metallized precursors [1]. The coordination of copper(II) ions within the bis-naphthalene scaffold decreases water solubility while simultaneously increasing washing fastness and producing a bathochromic shift (red-shift) in absorption maxima, thereby enhancing both color depth and durability on cellulosic substrates [1].

Dye fastness Metal-complex dyes Textile chemistry

Metal Release Behavior Under Analytical Stress: Copper-Complexed Dyes vs. Chromium and Cobalt Analogs

Capillary electrophoresis–mass spectrometry (CE-MS) analysis of anionic metallized dyes under elevated cone voltage conditions revealed distinct metal-specific fragmentation patterns [1]. Copper-complexed dyes exhibited signals attributable solely to the loss of SO₂ and SO₃⁻ functional groups, with no detectable release of copper ions [1]. In contrast, 2:1 ligand-to-metal chromium and cobalt dyes displayed loss of one entire dye ligand accompanied by reduction of the metal center under identical conditions [1]. Additionally, azo bond cleavage—a characteristic degradation pathway for non-metallized azo dyes—was not observed for any of the metallized dyes examined [1].

Environmental fate Metal-complex stability Analytical chemistry

Ozonation Biocompatibility: Copper-Complex Azo Dyes vs. Formazan Copper Complex and Phthalocyanine Dyes

A comparative study of pre-ozonation effects on reactive dye hydrolysates demonstrated that preliminary ozonation of reactive azo dyes increases their biological compatibility more significantly than that of formazan copper complex, copper complex azo, and phthalocyanine dyes [1]. This differential response is attributed to heavy metal release associated with the cleavage of chromophoric groupings during the initial stages of pre-ozonation in the latter dye classes [1].

Wastewater treatment Ozonation Biodegradability

Sulfamoyl Functional Group Retention: Direct Violet 48 as a Copper-Complexed Sulfamoyl-Containing Disazo Dye

The presence of sulfamoyl (-SO₂NH₂) groups in the molecular architecture of Direct Violet 48 distinguishes it from copper-complexed dyes lacking this functionality [1]. Patent literature establishes that copper-complexed azo dyes containing alkyl-, aryl-, or alkoxyalkyl sulfamyl groups exhibit significantly improved solubility in alcohol and ketone solvents when paired with appropriate ammonium counterions, while remaining practically insoluble in water and hydrocarbons [2]. This solubility profile is specifically engineered for applications requiring water-fastness, such as lacquers, ink-jet inks, and electrographic toners [2].

Dye solubility Ink-jet printing Solvent compatibility

Direct Violet 48: Validated Industrial Application Scenarios Based on Evidence


Cellulosic Textile Dyeing Requiring Moderate-to-High Wash and Light Fastness

Direct Violet 48 is suitable for exhaust and continuous dyeing processes on cotton, viscose, linen, and blended cellulosic fabrics where non-metallized direct dyes would fail to meet end-use fastness specifications [1]. The copper complexation documented in the Chlorantine Fast Violet series provides enhanced wash fastness and light fastness relative to non-metallized precursors, making the compound appropriate for apparel and home textile applications where moderate durability is required but reactive dyeing infrastructure is unavailable or cost-prohibitive [1].

Paper and Pulp Dyeing for Sized and Unsized Grades

Copper-complexed disazo dyes of this structural class are documented in patent literature as suitable for pulp and surface dyeing of paper, including both sized and non-sized grades, starting from bleached or unbleached cellulose from various sources (softwood and hardwood sulfite/sulfate pulps) [2]. The substantive nature of Direct Violet 48 enables uptake without additional fixation agents, while the copper complexation contributes to the light-fastness and wet-fastness characteristics required for paper products exposed to ambient light and handling [2].

Leather Dyeing with Vegetable- or Synthetic-Tanned Stock

The substantive dyeing properties of copper-complexed disazo dyes extend to leather substrates, including those retanned with vegetable or synthetic tanning agents [2]. Direct Violet 48 is applicable in drum dyeing processes for leather where a violet-blue shade with acceptable rub-fastness is required, providing an alternative to acid dyes when processing conditions favor direct dye uptake mechanisms [2].

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